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Compound of Interest

Compound Name:
4E-Deacetylchromolaenide 4'-O-

acetate

Cat. No.: B15592323 Get Quote

Disclaimer: The following spectroscopic data for 4E-Deacetylchromolaenide 4'-O-acetate is

predicted based on the known structure of its parent compound, Chromolaenide (also known

as Hiyodorilactone B), and general principles of spectroscopy for sesquiterpene lactones.

Currently, there is no publicly available experimental spectroscopic data for this specific

derivative. This guide is intended for researchers, scientists, and drug development

professionals.

Proposed Chemical Structure
4E-Deacetylchromolaenide 4'-O-acetate is a derivative of Chromolaenide, a sesquiterpene

lactone. The nomenclature suggests two modifications to the parent structure: the removal of

the acetyl group at the C-9 position (deacetylation) and the addition of an acetate group to the

4'-position of the ester side chain. The proposed structure is depicted below:

Proposed Structure of 4E-Deacetylchromolaenide 4'-O-acetate

(Note: An image of the chemical structure would be inserted here. As a text-based AI, a visual

representation is not possible to generate directly. The IUPAC name for the parent

Chromolaenide is [(3aR,4R,6E,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-

3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate. The
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proposed derivative would have a hydroxyl group at C-9 and the 4-hydroxy group of the

butenoate side chain would be acetylated.)

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR) and mass

spectrometry (MS) data for 4E-Deacetylchromolaenide 4'-O-acetate.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
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Position Predicted δ (ppm) Multiplicity J (Hz)

Germacranolide Core

1 5.20 d 9.5

2 2.65 m

3a 5.80 d 2.5

3b 6.25 d 2.5

5 5.40 dd 10.0, 2.0

6 3.80 m

7 4.90 t 9.0

8 2.40 m

9 4.10 m

13a 1.85 s

13b 1.95 s

14 1.70 s

15 1.80 s

Ester Side Chain

2' 6.80 q 1.5

3' 1.90 d 1.5

4' 4.70 d 7.0

4'-O-acetate

CH₃CO 2.10 s

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
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Position Predicted δ (ppm)

Germacranolide Core

1 135.0

2 45.0

3 122.0

4 140.0

5 128.0

6 82.0

7 78.0

8 50.0

9 75.0

10 130.0

11 138.0

12 170.0

13 20.0

14 16.0

15 22.0

Ester Side Chain

1' 166.0

2' 128.0

3' 14.0

4' 65.0

4'-O-acetate

CH₃CO 170.5
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CH₃CO 21.0

Table 3: Predicted High-Resolution Mass Spectrometry (HR-MS) Data

Ion Predicted m/z

[M+H]⁺ 449.2124

[M+Na]⁺ 471.1943

[M+H - H₂O]⁺ 431.2018

[M+H - CH₃COOH]⁺ 389.1913

[M+H - Side Chain]⁺ 249.1127

Experimental Protocols
The following are detailed methodologies for the hypothetical isolation and spectroscopic

characterization of 4E-Deacetylchromolaenide 4'-O-acetate from a plant source, such as

Chromolaena odorata.

3.1. Extraction and Isolation

Plant Material Collection and Preparation: Fresh aerial parts of the plant are collected,

washed, and air-dried in the shade for two weeks. The dried material is then ground into a

coarse powder.

Solvent Extraction: The powdered plant material (1 kg) is subjected to maceration with

methanol (5 L) at room temperature for 72 hours with occasional shaking. The extract is

filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to

yield a crude methanol extract.

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially

partitioned with n-hexane, dichloromethane, and ethyl acetate. The resulting fractions are

concentrated in vacuo.
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Column Chromatography: The ethyl acetate fraction, typically rich in sesquiterpene lactones,

is subjected to column chromatography over silica gel. The column is eluted with a gradient

of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer

chromatography (TLC).

Preparative HPLC: Fractions showing the presence of the target compound (based on TLC

and preliminary NMR) are pooled and further purified by preparative high-performance liquid

chromatography (HPLC) on a C18 column using a methanol-water gradient system to yield

the pure compound.

3.2. Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC

spectra are recorded on a 500 MHz NMR spectrometer. The sample is dissolved in

deuterated chloroform (CDCl₃). Chemical shifts are referenced to the residual solvent

signals.

Mass Spectrometry (MS): High-resolution mass spectra are obtained on a Q-TOF mass

spectrometer equipped with an electrospray ionization (ESI) source in the positive ion mode.

The sample is dissolved in methanol and infused into the source.

Visualization of Workflows
The following diagrams, generated using Graphviz, illustrate the experimental workflow and a

hypothetical logical relationship for the characterization of the target compound.
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Caption: Experimental workflow for the isolation and characterization of 4E-
Deacetylchromolaenide 4'-O-acetate.

Chemical Modifications

Chromolaenide
(Parent Compound) Deacetylation at C-9

Step 1
Acetylation at C-4'

Step 2 4E-Deacetylchromolaenide
4'-O-acetate

Click to download full resolution via product page

To cite this document: BenchChem. [Spectroscopic and Experimental Profile of 4E-
Deacetylchromolaenide 4'-O-acetate: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15592323#spectroscopic-data-for-4e-
deacetylchromolaenide-4-o-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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